![molecular formula C20H13NO B12519748 Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- CAS No. 685830-34-6](/img/structure/B12519748.png)
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is a complex organic compound characterized by its unique structure, which includes a benzonitrile group and a methoxyphenyl group connected through a hexene chain with diynyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- typically involves multi-step organic reactions. One common approach is the coupling of a benzonitrile derivative with a methoxyphenylacetylene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the alkyne linkages.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the alkyne chain.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution reagents: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce amines or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its conjugated system and electronic properties.
Wirkmechanismus
The mechanism by which Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- exerts its effects is largely dependent on its interaction with molecular targets. The compound’s structure allows it to participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can influence various biological pathways and chemical processes, making it a versatile compound in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 2-[6-(4-methoxyphenyl)-3-hexene-1,5-diynyl]-: Similar structure but with a different position of the methoxy group.
Benzonitrile derivatives: Compounds with variations in the substituents on the aromatic ring or the alkyne chain.
Uniqueness
Benzonitrile, 2-[6-(2-methoxyphenyl)-3-hexene-1,5-diynyl]- is unique due to its specific substitution pattern and the presence of both alkyne and alkene functionalities. This combination of features provides distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
685830-34-6 |
|---|---|
Molekularformel |
C20H13NO |
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
2-[6-(2-methoxyphenyl)hex-3-en-1,5-diynyl]benzonitrile |
InChI |
InChI=1S/C20H13NO/c1-22-20-15-9-8-13-18(20)12-5-3-2-4-10-17-11-6-7-14-19(17)16-21/h2-3,6-9,11,13-15H,1H3 |
InChI-Schlüssel |
RAZCVFMGVQSDGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C#CC=CC#CC2=CC=CC=C2C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


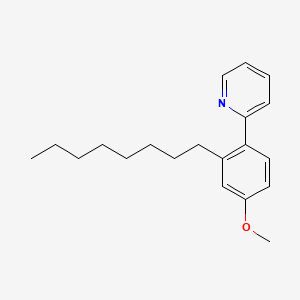

![3-[1-(Dimethylamino)ethyl]aniline](/img/structure/B12519680.png)
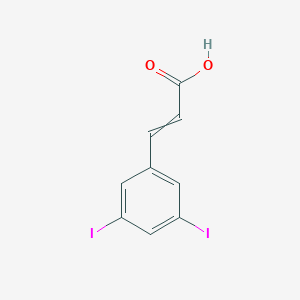
![3-[4-(2-Methylpropyl)phenyl]prop-2-enoic acid](/img/structure/B12519702.png)



![6,7-Dihydro-5H-indeno[2,1-c]isoquinolin-5-one](/img/structure/B12519724.png)
![6-(4-Chlorophenyl)-3-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12519728.png)
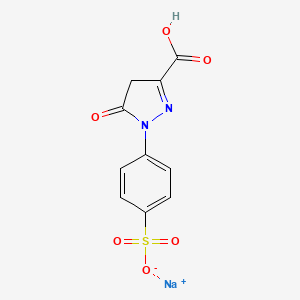
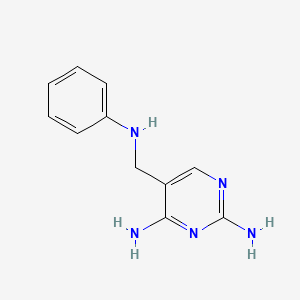
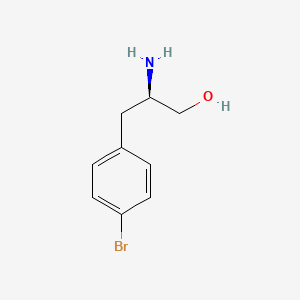
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
